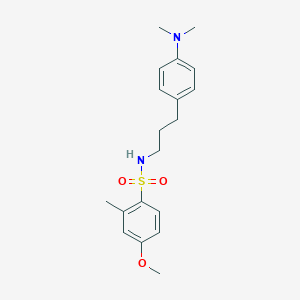
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic sulfonamide derivative. Sulfonamides are a group of compounds characterized by their R-SO2-NH2 structure, where R represents an organic group. They are known for their various biological activities, including antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve a combination of single and double bonds, aromatic rings (from the phenyl groups), and polar bonds (from the sulfonamide and dimethylamino groups) .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the sulfonamide group might be susceptible to hydrolysis under acidic or alkaline conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Structure-Activity Relationship in Cancer Therapeutics
A study explored the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, highlighting their potential as novel small molecule inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, offering insights into their application as anti-cancer agents. The investigation indicated that specific modifications could enhance their pharmacological properties towards cancer therapeutic development (J. Mun et al., 2012).
Photodynamic Therapy for Cancer
Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed their high singlet oxygen quantum yield, making them promising candidates as Type II photosensitizers for cancer treatment in photodynamic therapy. These derivatives exhibit good fluorescence properties, important for Type II mechanisms in cancer therapy (M. Pişkin et al., 2020).
Computational Study and Characterization
A study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, offering insights into its structure and potential interactions with proteins. This research contributes to understanding the molecular and electronic structure of sulfonamide compounds, which could be relevant for their application in various scientific fields (P. Murthy et al., 2018).
Alzheimer's Disease Therapeutics
A series of sulfonamides derived from 4-methoxyphenethylamine were synthesized and evaluated for their inhibitory effects on acetylcholinesterase, demonstrating potential as therapeutic agents for Alzheimer's disease. This study exemplifies the application of sulfonamide derivatives in neurodegenerative disease research, particularly focusing on enzyme inhibition as a therapeutic strategy (M. Abbasi et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-15-14-18(24-4)11-12-19(15)25(22,23)20-13-5-6-16-7-9-17(10-8-16)21(2)3/h7-12,14,20H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBTWBCNUFKGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

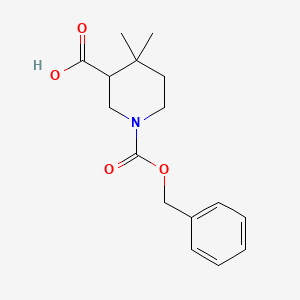
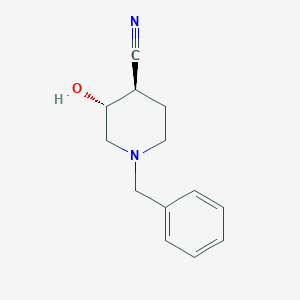
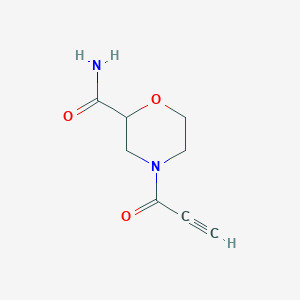
![[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2650078.png)
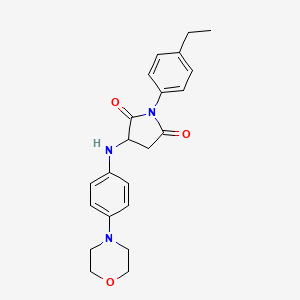
![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2650080.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide](/img/structure/B2650081.png)
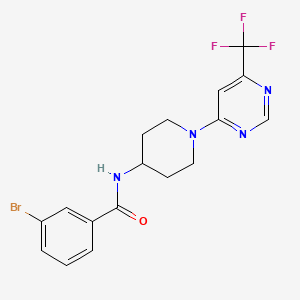
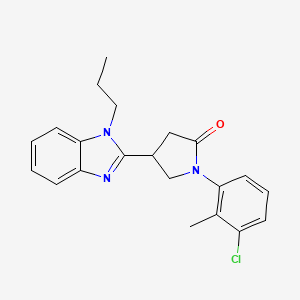
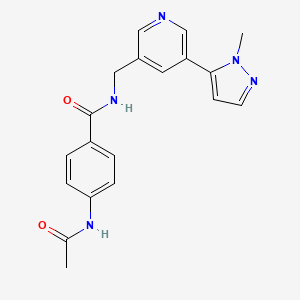
![N-(3-Chloro-4-methoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide](/img/structure/B2650088.png)
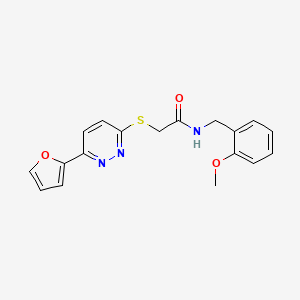
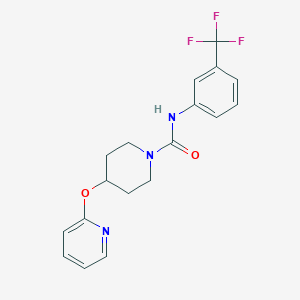
![2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2650094.png)